3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea
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Overview
Description
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea is a synthetic organic compound that features a unique combination of a pyrrole ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Rings: The pyrrole and thiophene rings are then coupled through a series of reactions involving the formation of a urea linkage. This can be achieved by reacting an isocyanate with an amine group present on the pyrrole or thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The combination of pyrrole and thiophene rings can impart interesting electronic properties, making this compound a candidate for use in organic electronics or conductive polymers.
Biological Studies: The compound can be used as a probe to study the interactions of pyrrole and thiophene derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or hydrophobic interactions. The presence of the hydroxyl group and urea moiety can facilitate binding to biological targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-[2-hydroxy-2-(1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea: Lacks the methyl group on the pyrrole ring.
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(furan-2-yl)urea: Contains a furan ring instead of a thiophene ring.
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(benzothiophen-2-yl)urea: Contains a benzothiophene ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea lies in its specific combination of functional groups and ring systems, which can result in distinct chemical and biological properties compared to its analogs. The presence of both pyrrole and thiophene rings, along with the hydroxyl and urea functionalities, provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-15-6-2-4-9(15)10(16)8-13-12(17)14-11-5-3-7-18-11/h2-7,10,16H,8H2,1H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWBXNUAWYSIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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